molecular formula C10H12O3S B1387777 Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate CAS No. 224319-23-7

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate

Cat. No.: B1387777
CAS No.: 224319-23-7
M. Wt: 212.27 g/mol
InChI Key: GJZZCAURPLNHGC-UHFFFAOYSA-N
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Description

It is a yellow liquid with a fruity odor and is commonly used as a flavoring agent in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be synthesized from 1-(5-methyl-2-thienyl)ethan-1-one and diethyl oxalate . The reaction typically involves the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product.

Industrial Production Methods

The industrial production of ethyl (5-methyl-2-thenoyl)acetate often involves the esterification of acetic acid with ethanol in the presence of an acid catalyst. This process is similar to the production of ethyl acetate, which is widely used in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, it can be hydrolyzed to form the corresponding carboxylic acid and alcohol

    Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Oxidation: Depending on the oxidizing agent, it can form aldehydes, ketones, or carboxylic acids

Scientific Research Applications

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used as a flavoring agent in the food industry and as a solvent in the production of various industrial products.

Mechanism of Action

The mechanism of action of ethyl (5-methyl-2-thenoyl)acetate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it undergoes adsorption on the catalyst surface, followed by the breaking of the C−O bond, leading to the formation of primary by-products such as ethanol and acetaldehyde . These intermediates are further converted to acetic acid and eventually to carbon dioxide and water.

Comparison with Similar Compounds

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be compared with other esters such as ethyl acetate and methyl butyrate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . For instance:

    Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.

    Methyl butyrate: Known for its fruity odor and used as a flavoring agent in the food industry.

Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

These compounds are esters with varying alkyl groups and are used in different industrial and research applications .

Properties

IUPAC Name

ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZZCAURPLNHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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